Welcome to the BenchChem Online Store!
molecular formula C11H19NO B8429390 13-aza-6-oxadispiro[4.2.4.I]tridecane

13-aza-6-oxadispiro[4.2.4.I]tridecane

Cat. No. B8429390
M. Wt: 181.27 g/mol
InChI Key: NBXPMONRFXACJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06353006B1

Procedure details

2,3-Dichloro-4-methylaniline was converted to the 2,3-dichloro-4-methylformanilide according to Method A3a, Step 1. The formanilide was converted to 2,3-dichloro-4-methylphenyl isocyanide dichloride according to Method A3a, Step 2. 1-Hydroxymethylcyclopentanamine HCl salt was synthesized according to Method B1c. The 2-hydroxyethylamine was converted to 13-aza-6-oxadispiro[4.2.4.1]tridecane according to Method B4d, Step 1. The oxazolidine was reductively opened according to Method B4d, Step 2 to give 1-(cyclopentylamino)-1-(hydroxymethyl)cyclopentane. The substituted 2-hydroxyethylamine was converted to 1-(cyclopentylamino)-1-(thioacetylmethyl)cyclopentane according to Method C6c, Step 1. The thioacetate was hydrolyzed according to Method C6c, Step 2 to give 1-(cyclopentylamino)-1-(thiomethyl)cyclopentane. The 2-thioethylamine was reacted with 2,3-dichloro-4-methylphenyl isocyanide dichloride according to Method C6c to afford 2-(2,3-dichloro-4-methylphenylimino)-1-cyclopentyl-3-thia-1-azaspiro[4.4]nonane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2,3-dichloro-4-methylformanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2,3-dichloro-4-methylphenyl isocyanide dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1]C1C(Cl)=C(C)C=CC=1N.C(NC1C=CC=CC=1)=O.OCCN.[CH2:24]1[C:28]2([NH:36][C:31]3([CH2:35][CH2:34][CH2:33][CH2:32]3)[CH2:30][O:29]2)[CH2:27][CH2:26][CH2:25]1.O1CCNC1>>[ClH:1].[OH:29][CH2:30][C:31]1([NH2:36])[CH2:35][CH2:34][CH2:33][CH2:32]1.[CH:28]1([NH:36][C:31]2([CH2:30][OH:29])[CH2:35][CH2:34][CH2:33][CH2:32]2)[CH2:24][CH2:25][CH2:26][CH2:27]1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1Cl)C
Step Two
Name
2,3-dichloro-4-methylformanilide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NC1=CC=CC=C1
Step Four
Name
2,3-dichloro-4-methylphenyl isocyanide dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCC12OCC1(CCCC1)N2
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.OCC1(CCCC1)N
Name
Type
product
Smiles
C1(CCCC1)NC1(CCCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06353006B1

Procedure details

2,3-Dichloro-4-methylaniline was converted to the 2,3-dichloro-4-methylformanilide according to Method A3a, Step 1. The formanilide was converted to 2,3-dichloro-4-methylphenyl isocyanide dichloride according to Method A3a, Step 2. 1-Hydroxymethylcyclopentanamine HCl salt was synthesized according to Method B1c. The 2-hydroxyethylamine was converted to 13-aza-6-oxadispiro[4.2.4.1]tridecane according to Method B4d, Step 1. The oxazolidine was reductively opened according to Method B4d, Step 2 to give 1-(cyclopentylamino)-1-(hydroxymethyl)cyclopentane. The substituted 2-hydroxyethylamine was converted to 1-(cyclopentylamino)-1-(thioacetylmethyl)cyclopentane according to Method C6c, Step 1. The thioacetate was hydrolyzed according to Method C6c, Step 2 to give 1-(cyclopentylamino)-1-(thiomethyl)cyclopentane. The 2-thioethylamine was reacted with 2,3-dichloro-4-methylphenyl isocyanide dichloride according to Method C6c to afford 2-(2,3-dichloro-4-methylphenylimino)-1-cyclopentyl-3-thia-1-azaspiro[4.4]nonane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2,3-dichloro-4-methylformanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2,3-dichloro-4-methylphenyl isocyanide dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1]C1C(Cl)=C(C)C=CC=1N.C(NC1C=CC=CC=1)=O.OCCN.[CH2:24]1[C:28]2([NH:36][C:31]3([CH2:35][CH2:34][CH2:33][CH2:32]3)[CH2:30][O:29]2)[CH2:27][CH2:26][CH2:25]1.O1CCNC1>>[ClH:1].[OH:29][CH2:30][C:31]1([NH2:36])[CH2:35][CH2:34][CH2:33][CH2:32]1.[CH:28]1([NH:36][C:31]2([CH2:30][OH:29])[CH2:35][CH2:34][CH2:33][CH2:32]2)[CH2:24][CH2:25][CH2:26][CH2:27]1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1Cl)C
Step Two
Name
2,3-dichloro-4-methylformanilide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NC1=CC=CC=C1
Step Four
Name
2,3-dichloro-4-methylphenyl isocyanide dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCC12OCC1(CCCC1)N2
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.OCC1(CCCC1)N
Name
Type
product
Smiles
C1(CCCC1)NC1(CCCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.